(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, also known as DIDA, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. This property has made DIDA an attractive candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mecanismo De Acción
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from degrading dopamine. This leads to an increase in the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have several biochemical and physiological effects, including an increase in dopamine levels in the brain, as well as neuroprotective and antioxidant effects. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potent inhibition of MAO-B, which can be useful in studying the role of dopamine in the brain. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have neuroprotective and antioxidant effects, which may be useful in studying the mechanisms underlying neurodegenerative diseases. One limitation of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, including the development of new and more efficient synthesis methods, as well as the investigation of its potential therapeutic applications in the treatment of other neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms underlying (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile's neuroprotective and antioxidant effects, which may lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile involves several steps, starting with the reaction of 2,3-dimethylaniline with ethyl 2-chloroacetate to form the intermediate ethyl 2-(2,3-dimethylphenyl)acetate. This intermediate is then reacted with sodium cyanide to form the nitrile group, which is subsequently reduced to the primary amine using lithium aluminum hydride. The resulting amine is then cyclized using acetic anhydride to form the final product, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile.
Aplicaciones Científicas De Investigación
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit MAO-B has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been shown to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-13(2)9-10-5-3-4-6-11(10)12(15-13)7-8-14/h3-6H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNALGWUNJADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)acetonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.